3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multi-step synthesis involving the formation of the quinoline core, followed by the introduction of the benzenesulfonyl and dimethylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis. These methods often involve the use of specialized reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-1-[(2,4-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-1-[(2,6-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-1-[(3,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzenesulfonyl group and the specific positioning of the dimethylphenyl and methoxy groups contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-9-10-18(2)19(13-17)15-26-16-24(31(28,29)21-7-5-4-6-8-21)25(27)22-14-20(30-3)11-12-23(22)26/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCEQCSASKSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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